
1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one
Descripción general
Descripción
The compound “1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule that contains a piperazine ring. Piperazine rings are common in many pharmaceutical drugs due to their ability to improve the pharmacokinetic properties of a drug .
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one” would depend on the specific conditions and reagents present. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups attached to the piperazine ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one has been synthesized and studied for its biological properties. Research has found that some derivatives of this compound exhibit anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
Dual 5-HT1A/SSRI Activities
- Derivatives of 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one have been designed and synthesized based on 5-HT1A/SSRI drug design strategies. These compounds have been evaluated for their dual 5-HT1A/5-HTT activities, indicating potential applications in neuroscience and pharmacology (Li et al., 2008).
Antimicrobial Properties
- The compound and its derivatives have also been explored for antimicrobial properties. For instance, research has demonstrated that certain amide derivatives of 3-phenylpropane exhibit potent antibacterial and antifungal activities (Fuloria et al., 2009).
Anticonvulsant Properties
- Research indicates that N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione show anticonvulsant activity, highlighting another potential therapeutic application (Obniska et al., 2005).
Anticancer Activity
- Some derivatives of 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one have been studied for their anticancer activities. These studies reveal that the nature of heterocyclic substituents can significantly influence the level and direction of anticancer activity (Konovalenko et al., 2022).
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it’s likely that multiple pathways could be influenced .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may exert a range of effects depending on the specific targets and pathways it interacts with .
Propiedades
IUPAC Name |
1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXHIIZYIRPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



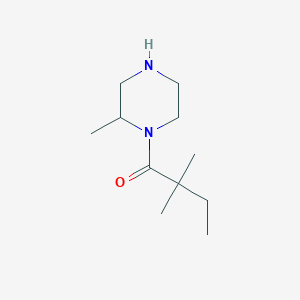
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
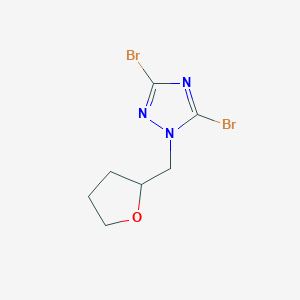
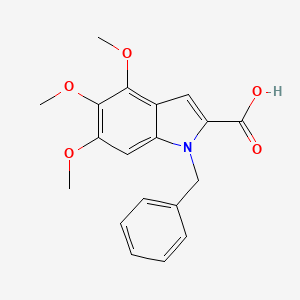
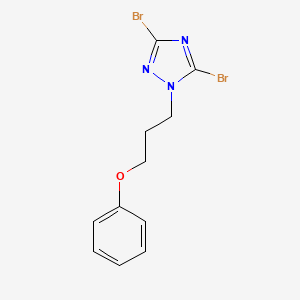

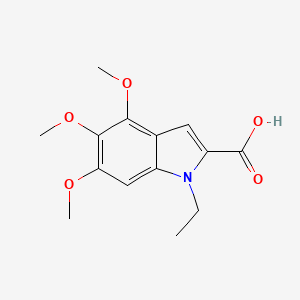
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)
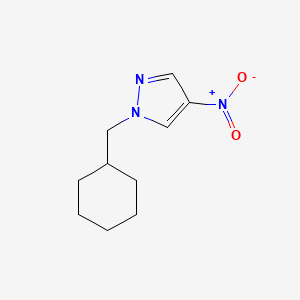

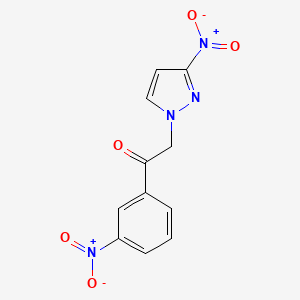
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)